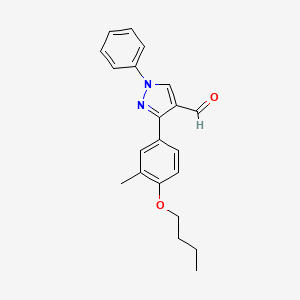

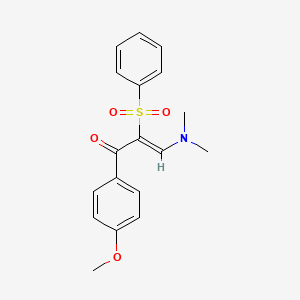

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and In Silico Evaluation

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate has been utilized in the synthesis of new compounds with potential antiproliferative activities. A study by Yurttaş, Evren, and Özkay (2022) detailed the synthesis of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives. These compounds exhibited potential cytotoxic properties, particularly against DNA gyrase, pointing to their significance in medicinal chemistry and drug development (L. Yurttaş, A. Evren, Y. Özkay, 2022).

Cycloaddition Transformations

Another research avenue explored the Diels-Alder reaction of 3-amino-5-chloro-2(1H)-pyrazinones with methyl acrylate, leading to the formation of compounds that can undergo ring transformation to yield 3-amino-2-pyridinones. This study by Vandenberghe et al. (1996) highlights the compound's versatility in synthesizing pyridinone systems, which are crucial in various pharmaceutical applications (Stef M. Vandenberghe et al., 1996).

Chemical Probe for Metal Ion Detection

In the field of analytical chemistry, Mani et al. (2018) developed a highly sensitive probe based on coumarin-pyrazolone for the detection of Cr3+ ions in living cells. This probe was synthesized from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and 2-hydrazino-4-phenyl thiazole, demonstrating the compound's applicability in environmental monitoring and biological studies (Kailasam Saravana Mani et al., 2018).

Heterocycles Synthesis

The potential of methyl 3-cyclopropyl-3-oxopropanoate in synthesizing heterocycles with a cyclopropyl substituent was examined by Pokhodylo, Matiichuk, and Obushak (2010). Their research demonstrated its use in creating pyrrole, dihydropyridine, and benzofuran derivatives, highlighting the chemical's versatility in heterocyclic chemistry and its potential for developing novel organic compounds (N. Pokhodylo, V. Matiichuk, N. D. Obushak, 2010).

Future Directions

properties

IUPAC Name |

methyl 3-[(5-chloropyrazin-2-yl)-methylamino]-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O3/c1-13(8(14)3-9(15)16-2)7-5-11-6(10)4-12-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSVMQDVTGBBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CN=C(C=N1)Cl)C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)